![molecular formula C23H22N2O3S2 B4935423 N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4935423.png)
N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-[(4-nitrobenzyl)thio]acetamide
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Overview
Description
N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-[(4-nitrobenzyl)thio]acetamide, commonly known as MPTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MPTA is a member of the thioacetamide family and has been synthesized using a variety of methods.
Mechanism of Action
The mechanism of action of MPTA is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. MPTA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MPTA has been shown to have a variety of biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, MPTA has been shown to inhibit the migration and invasion of cancer cells. MPTA has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix and are important in cancer invasion and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of using MPTA in lab experiments is its high yield of synthesis. MPTA has also been shown to have low toxicity in normal cells, making it a potentially safe therapeutic option. However, one limitation of using MPTA in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of MPTA. One direction is to investigate its potential as a therapeutic agent in other types of cancer, such as pancreatic and ovarian cancer. Another direction is to explore its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the development of more water-soluble formulations of MPTA could improve its potential as a therapeutic agent.
Synthesis Methods
MPTA can be synthesized using a variety of methods, including the reaction of 2-(4-nitrobenzylthio)acetic acid with 2-methyl-4-(phenylthiomethyl)aniline in the presence of a coupling reagent. Another method involves the reaction of 4-(phenylthiomethyl)-2-methylaniline with 2-[(4-nitrobenzyl)thio]acetic acid in the presence of a coupling reagent. Both methods have been successful in synthesizing MPTA with high yields.
Scientific Research Applications
MPTA has been studied for its potential therapeutic properties, particularly in the treatment of cancer. Research has shown that MPTA has cytotoxic effects on cancer cells, including breast, colon, and lung cancer cells. MPTA has also been shown to inhibit the growth of tumors in animal models.
properties
IUPAC Name |
N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]-2-[(4-nitrophenyl)methylsulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S2/c1-17-13-19(15-30-21-5-3-2-4-6-21)9-12-22(17)24-23(26)16-29-14-18-7-10-20(11-8-18)25(27)28/h2-13H,14-16H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNMVJVKDCPFKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CSC2=CC=CC=C2)NC(=O)CSCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}-2-[(4-nitrobenzyl)sulfanyl]acetamide |
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